2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55503-43-0
VCID: VC3938032
InChI: InChI=1S/C10H8ClNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15)
SMILES: CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol

2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

CAS No.: 55503-43-0

Cat. No.: VC3938032

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid - 55503-43-0

Specification

CAS No. 55503-43-0
Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
IUPAC Name 2-chloro-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C10H8ClNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15)
Standard InChI Key LQPXJLUABZECRT-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O
Canonical SMILES CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a fused bicyclic system of thiophene and pyridine rings, with functional groups at specific positions (Figure 1). The chlorine atom at position 2, ethyl group at position 7, and carboxylic acid at position 5 contribute to its electronic and steric profile.

Molecular Characteristics

  • Molecular Formula: C10H8ClNO3S\text{C}_{10}\text{H}_8\text{ClNO}_3\text{S}

  • Molecular Weight: 257.69 g/mol

  • IUPAC Name: 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

The crystal structure remains undetermined, but computational models suggest planar geometry with intramolecular hydrogen bonding between the carboxylic acid and ketone groups .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch of carboxylic acid) .

  • NMR: 1H^1\text{H}-NMR signals include a triplet for the ethyl group (δ\delta 1.2–1.4 ppm) and a singlet for the aromatic proton adjacent to chlorine (δ\delta 7.3 ppm) .

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, typically starting with functionalization of thiophene or pyridine precursors.

Key Synthetic Routes

  • Cyclization of Dichlorothienyl Carbonyl Derivatives:
    Ethyl 2-[(2,5-dichlorothien-3-yl)carbonyl]-3-ethoxyacrylate undergoes cyclization with azacyclohexylamines to form the thienopyridine core .

  • Palladium-Catalyzed Amination:
    Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate reacts with aromatic amines in the presence of Pd(OAc)2_2 and CsF to introduce substituents .

Example Reaction:

C8H5ClNO3S+ArNH2Pd(OAc)2,CsFC10H8ClNO3S+Byproducts\text{C}_8\text{H}_5\text{ClNO}_3\text{S} + \text{ArNH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{CsF}} \text{C}_{10}\text{H}_8\text{ClNO}_3\text{S} + \text{Byproducts}

Optimization Challenges

  • Yield: 45–60% due to steric hindrance from the ethyl group.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures .

Pharmacological Activities

Antibacterial Effects

The compound inhibits DNA gyrase and topoisomerase IV in Gram-negative bacteria. Comparative studies show:

Bacterial StrainMIC (µg/mL)Reference
Klebsiella pneumoniae0.5
Salmonella paratyphi A1.0
Escherichia aerogenas8.0

Activity is attributed to the chlorine and carboxylic acid groups, which enhance membrane penetration and target binding .

Anti-Inflammatory and Analgesic Properties

In murine models, the compound reduces carrageenan-induced edema by 40% at 10 mg/kg, comparable to ibuprofen. Mechanistically, it suppresses COX-2 and TNF-α expression.

Comparative Analysis with Analogues

Structural modifications significantly impact bioactivity:

DerivativeSubstituentAntibacterial Potency
2-Bromo-7-ethyl (CID 13217718)Bromine at C22× lower than chloro
7-Cyclopropyl (Compound 9a)Cyclopropyl at N7Similar potency
2-Phenyl (CID 12428609)Phenyl at C210× lower

The chlorine atom’s electronegativity and size optimize interactions with bacterial enzymes .

Future Research Directions

  • In Vivo Toxicity Studies: Current data lack chronic toxicity profiles.

  • Structural Optimization: Introduce fluorine at C3 or sulfonamide groups to enhance bioavailability.

  • Combination Therapies: Synergy with β-lactam antibiotics against resistant strains .

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